molecular formula C18H23NO2S B2795412 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide CAS No. 2034328-99-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide

Katalognummer: B2795412
CAS-Nummer: 2034328-99-7
Molekulargewicht: 317.45
InChI-Schlüssel: KQKRAHGDPULFMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide, also known as AMT-130, is a small molecule therapeutic agent that has been developed for the treatment of Huntington's disease. Huntington's disease is a neurodegenerative disorder that affects approximately 1 in 10,000 individuals worldwide. The disease is caused by a mutation in the huntingtin gene, which results in the production of a toxic protein that accumulates in the brain and leads to the death of neurons. There is currently no cure for Huntington's disease, and available treatments only provide symptomatic relief. Therefore, there is an urgent need for new therapies that can slow down or halt the progression of the disease.

Wirkmechanismus

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide works by using an RNA interference (RNAi) mechanism to selectively target and degrade the mutant huntingtin mRNA, which ultimately leads to a reduction in the levels of mutant huntingtin protein in the brain. This approach has been shown to be effective in preclinical models of Huntington's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of Huntington's disease. In addition, this compound has been shown to improve motor function in animal models of Huntington's disease. These effects are likely due to the selective degradation of mutant huntingtin mRNA by this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide in lab experiments is that it has been extensively studied in preclinical models of Huntington's disease, and has been shown to be safe and well-tolerated. In addition, the RNAi mechanism of action of this compound is highly specific, which minimizes off-target effects. However, one limitation of using this compound in lab experiments is that it is a small molecule therapeutic agent, which may limit its ability to effectively target the brain.

Zukünftige Richtungen

There are several future directions for the development of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide as a therapeutic agent for Huntington's disease. One direction is to further optimize the dosing and delivery of this compound to maximize its efficacy in the brain. Another direction is to investigate the long-term safety and efficacy of this compound in clinical trials. In addition, there is a need to develop biomarkers that can accurately measure the levels of mutant huntingtin protein in the brain, which will be critical for monitoring the effectiveness of this compound in clinical trials. Finally, there is a need to explore the potential of this compound for the treatment of other neurodegenerative disorders that are caused by the accumulation of toxic proteins in the brain.

Synthesemethoden

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide is synthesized using a multi-step process that involves the coupling of two key intermediates, 5-hydroxy-3-(thiophen-3-yl)pentylamine and 2,5-dimethylbenzoic acid. The synthesis of these intermediates is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The final product is obtained through a purification process that involves the use of chromatography techniques.

Wissenschaftliche Forschungsanwendungen

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of Huntington's disease, including cell-based assays and animal models. These studies have demonstrated that this compound can effectively reduce the levels of mutant huntingtin protein in the brain and improve motor function in animal models. In addition, this compound has been shown to be safe and well-tolerated in preclinical studies.

Eigenschaften

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-13-3-4-14(2)17(11-13)18(21)19-8-5-15(6-9-20)16-7-10-22-12-16/h3-4,7,10-12,15,20H,5-6,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRAHGDPULFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.